molecular formula C10H19O6PS2 B12798714 (1S,3S)-Isomalathion CAS No. 141264-05-3

(1S,3S)-Isomalathion

Cat. No.: B12798714
CAS No.: 141264-05-3
M. Wt: 330.4 g/mol
InChI Key: LPQDGVLVYVULMX-CLBCNEFWSA-N
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Description

(1S,3S)-Isomalathion: is a stereoisomer of isomalathion, an impurity that can form in malathion, a widely used organophosphate insecticide. This compound is of significant interest due to its higher toxicity compared to malathion. The structural difference between malathion and isomalathion lies in the connectivity of the sulfur and oxygen atoms around the phosphorus center, which significantly impacts its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,3S)-Isomalathion can be synthesized through the thermal isomerization of malathion. This process involves heating malathion, which causes the rearrangement of the sulfur and oxygen atoms around the phosphorus center. The reaction typically requires controlled heating conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound is not common due to its status as an impurity rather than a primary product. understanding its formation is crucial for improving the purity of malathion in industrial settings. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and minimize the presence of isomalathion in malathion formulations .

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-Isomalathion undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the sulfur atoms to sulfoxides or sulfones.

    Reduction: Reduction reactions can reverse the oxidation of sulfur atoms.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Nucleophiles: Alcohols, amines, or thiols can participate in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while substitution reactions can yield a variety of organophosphorus compounds .

Scientific Research Applications

Chemistry: In chemistry, (1S,3S)-isomalathion is studied for its unique reactivity and as a model compound for understanding the behavior of organophosphates. It serves as a probe for investigating the mechanisms of nucleophilic substitution and oxidation reactions.

Biology: In biological research, this compound is used to study the inhibition of cholinesterase enzymes. Its higher toxicity compared to malathion makes it a valuable tool for understanding the interactions between organophosphates and biological targets .

Medicine: While this compound itself is not used therapeutically, its study helps in the development of antidotes and treatments for organophosphate poisoning. Understanding its mechanism of action aids in designing more effective medical interventions.

Industry: In the agricultural industry, knowledge of this compound formation is crucial for improving the safety and efficacy of malathion-based insecticides. Techniques to minimize its presence are essential for producing safer products .

Mechanism of Action

(1S,3S)-Isomalathion exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition occurs because the compound forms a covalent bond with the active site serine of the enzyme, preventing the breakdown of acetylcholine. The accumulation of acetylcholine leads to overstimulation of cholinergic receptors, resulting in toxic effects .

Comparison with Similar Compounds

    Malathion: The parent compound, less toxic due to different connectivity of sulfur and oxygen atoms.

    Parathion: Another organophosphate insecticide, more toxic than malathion but less studied than isomalathion.

    Chlorpyrifos: A widely used organophosphate with a different mechanism of action and toxicity profile.

Uniqueness: (1S,3S)-Isomalathion is unique due to its specific stereochemistry and higher toxicity compared to malathion. Its formation as an impurity highlights the importance of controlling reaction conditions in the production of organophosphate insecticides .

Properties

CAS No.

141264-05-3

Molecular Formula

C10H19O6PS2

Molecular Weight

330.4 g/mol

IUPAC Name

diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1

InChI Key

LPQDGVLVYVULMX-CLBCNEFWSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC

Origin of Product

United States

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